molecular formula C22H31Cl2FN2O2 B2586827 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride CAS No. 1216955-56-4

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2586827
CAS No.: 1216955-56-4
M. Wt: 445.4
InChI Key: FNXSBWPJZOEYGC-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a propan-2-ol chain linked via a 2-isopropylphenoxy moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications . Structural characterization typically employs NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry (ESI-MS), as seen in related piperazine derivatives .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2.2ClH/c1-17(2)21-5-3-4-6-22(21)27-16-20(26)15-24-11-13-25(14-12-24)19-9-7-18(23)8-10-19;;/h3-10,17,20,26H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSBWPJZOEYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other piperazine-based derivatives, differing primarily in aryl substituents and side-chain modifications. Key comparisons include:

Compound Name Molecular Formula Key Substituents Synthesis Yield Melting Point (°C) Characterization Methods Reference
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride (Target) C₂₂H₂₉Cl₂FN₂O₂ 4-Fluorophenyl, 2-isopropylphenoxy N/A N/A NMR, MS (inferred)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c ) C₂₄H₂₈FN₂O₃S 4-Fluorophenyl, 4,7-dimethoxybenzo[b]thiophen 79.7% N/A ¹H/¹³C NMR, IR, MS
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. C) C₂₀H₂₂Cl₂N₆O 4-Chlorophenyl, triazolopyridinone N/A N/A Chromatography, NMR (inferred)
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol dihydrochloride C₂₃H₃₁Cl₂FN₂O₂ 2-Fluorophenyl, 5-methyl-2-isopropylphenoxy N/A N/A Supplier data (no details)

Key Observations :

  • Halogen Substitution : Replacing the 4-fluorophenyl group in the target compound with 4-chlorophenyl (Imp. C) or 2-fluorophenyl () alters electronic properties and binding affinity. Chlorine’s higher electronegativity may enhance metabolic stability but reduce solubility compared to fluorine .
  • Salt Forms : Dihydrochloride salts are common across analogues (e.g., Imp. C, ), improving crystallinity and bioavailability .
Spectroscopic and Physical Properties
  • NMR Trends : The 4-fluorophenyl group in the target compound would exhibit distinct ¹⁹F NMR signals near -115 ppm, comparable to 8c .
  • Melting Points: Piperazine derivatives with sulfonamide groups () show higher melting points (132–230°C) than non-sulfonamide analogues, suggesting the target’s dihydrochloride form may melt below 200°C .
Pharmacological Implications (Inferred)

While pharmacological data are absent in the evidence, the 4-fluorophenylpiperazine moiety is associated with serotonin receptor affinity in related compounds. Substituent position (e.g., 4- vs. 2-fluorophenyl) significantly impacts receptor selectivity .

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